![molecular formula C34H54O2 B009133 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one CAS No. 19719-71-2](/img/structure/B9133.png)
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one, also known as Antioxidant 2246, is a synthetic antioxidant widely used in the food industry. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. Antioxidant 2246 is used to prevent the oxidation of fats and oils in food products, thereby extending their shelf life.
Mécanisme D'action
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 works by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from damaging cells and tissues. It also chelates metal ions such as iron and copper, which are known to catalyze the formation of free radicals.
Effets Biochimiques Et Physiologiques
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has been shown to have a number of biochemical and physiological effects. It has been found to reduce lipid peroxidation and DNA damage in vitro. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has also been shown to improve glucose metabolism and reduce inflammation in animal models. In addition, it has been found to protect against ischemic injury in the brain and heart.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has several advantages for lab experiments. It is stable and easy to handle, and its antioxidant activity can be easily measured using various assays. However, it has some limitations as well. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 can interfere with some assays that rely on metal ions, and its solubility in water is limited.
Orientations Futures
There are several future directions for research on 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246. One area of interest is its potential as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Another area of interest is its potential as a food preservative, as it has been shown to be effective in preventing the oxidation of fats and oils in food products. Finally, further studies are needed to better understand the mechanism of action of 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 and its potential interactions with other antioxidants and drugs.
Conclusion
In conclusion, 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 is a synthetic antioxidant that has been extensively studied for its antioxidant properties. It has been found to scavenge free radicals, prevent lipid peroxidation, and protect against oxidative stress in various animal models. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246, including its potential as a therapeutic agent and a food preservative.
Méthodes De Synthèse
The synthesis of 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 involves the reaction of 2,6-di-tert-butylphenol with bicyclo[4.1.0]hept-2-ene-2-carboxylic acid. The reaction is catalyzed by a Lewis acid such as aluminum trichloride. The resulting product is then treated with tert-butyl hypochlorite to yield 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246.
Applications De Recherche Scientifique
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent lipid peroxidation in vitro. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has also been found to protect against oxidative stress in various animal models, including rats, mice, and fish.
Propriétés
Numéro CAS |
19719-71-2 |
|---|---|
Nom du produit |
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one |
Formule moléculaire |
C34H54O2 |
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
1,3,5-tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one |
InChI |
InChI=1S/C34H54O2/c1-28(2,3)22-16-21(17-23(26(22)35)29(4,5)6)18-33(31(10,11)12)19-24(30(7,8)9)25-20-34(25,27(33)36)32(13,14)15/h16-17,19,25,35H,18,20H2,1-15H3 |
Clé InChI |
TVCORKNXWOISJU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(C=C(C3CC3(C2=O)C(C)(C)C)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(C=C(C3CC3(C2=O)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Synonymes |
1,3,5-Tri-tert-butyl-3-(3,5-di-tert-butyl-4-hydroxybenzyl)norcaran-4-en-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



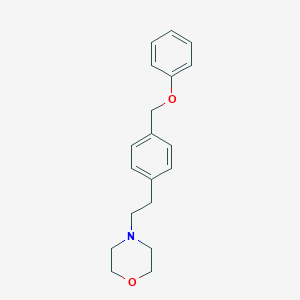
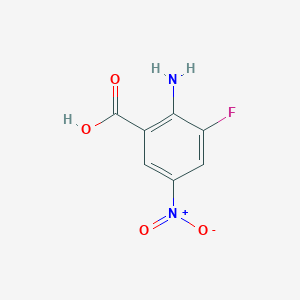
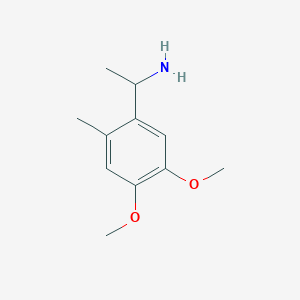
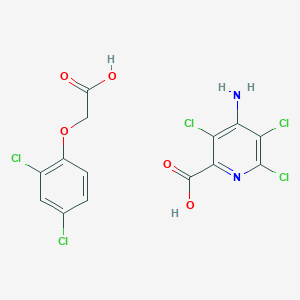
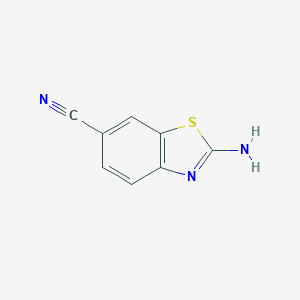
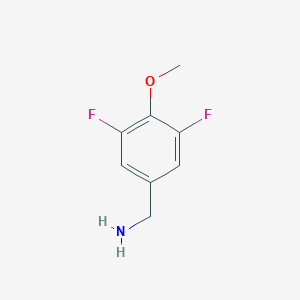
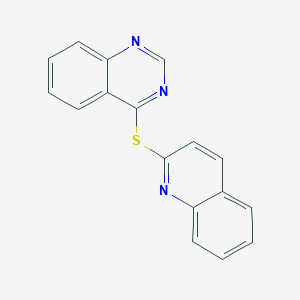

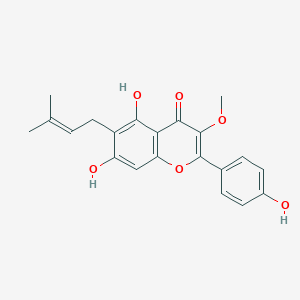
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
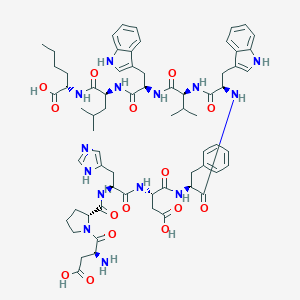
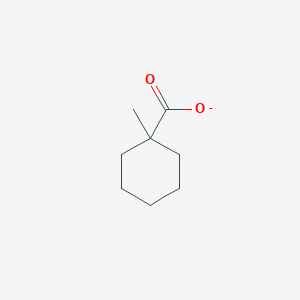
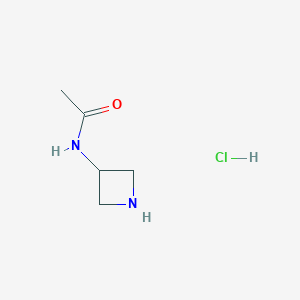
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)